molecular formula C19H18FN3O4S B2996895 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 1105243-19-3

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide

Cat. No. B2996895
CAS RN: 1105243-19-3
M. Wt: 403.43
InChI Key: KPDRJIRWWFQWCH-UHFFFAOYSA-N
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Description

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide, also known as Compound 1, is a synthetic compound that has been developed for its potential use as a therapeutic agent. It belongs to the class of isoxazole-based compounds that have been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

Scientific Research Applications

Anticancer Activity

Some novel sulfonamide derivatives have demonstrated promising anticancer properties. In particular, compounds synthesized using similar structures showed potent activity against breast and colon cancer cell lines, with one compound exhibiting significant potency against breast cancer cell lines (Ghorab, Alsaid, Al-Dhfyan, & Arafa, 2015).

Antitumor Potential

A study on novel isoxazole compounds, including structures related to 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide, highlighted their significant antitumor activities (Hao-fei, 2011).

Antipsychotic-Like Profile

Compounds with similar structures to 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide showed an antipsychotic-like profile in behavioral animal tests. These compounds did not interact with dopamine receptors, offering a novel approach to antipsychotic drug design (Wise et al., 1987).

Antimicrobial Properties

Studies on novel heterocyclic compounds incorporating sulfamoyl moieties, akin to the structure , demonstrated potent antimicrobial activities. These compounds showed promising results against various bacterial and fungal strains (Darwish et al., 2014).

properties

IUPAC Name

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S/c20-17-4-2-1-3-16(17)18-11-14(23-27-18)12-19(24)22-10-9-13-5-7-15(8-6-13)28(21,25)26/h1-8,11H,9-10,12H2,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDRJIRWWFQWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide

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